Home > Products > Screening Compounds P21227 > 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid - 6214-60-4

3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Catalog Number: EVT-3284029
CAS Number: 6214-60-4
Molecular Formula: C7H7FN2O4
Molecular Weight: 202.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a derivative of 5-fluorouracil (5-FU), a pyrimidine analog that acts as an antimetabolite. [, ] 5-FU is a well-established chemotherapeutic agent used to treat various cancers. Derivatives of 5-FU, like 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, are synthesized and studied for their potential as novel antitumor agents. [, ] These derivatives are designed to improve upon the pharmacological properties of 5-FU, such as increasing its selectivity towards cancer cells and enhancing its efficacy. []

Synthesis Analysis
  • Coupling reaction using EDCI/HOBt: This method uses 5-fluorouracil-1-yl acetic acid and L- or D-alanine methyl ester as starting materials. [] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) are used as coupling reagents. [, ] The resulting methyl ester can be hydrolyzed to obtain the acid. []
  • Coupling reaction using DCC/HOBt: This method utilizes 5-fluorouracil-1-yl acetic acid, N,N′-dicyclohexylcarbo-diimide (DCC) and L-alanine methyl ester as starting materials, with 1-hydroxybenzotrizole (HOBt) as an auxiliary reagent. [, ]

The choice of chiral starting materials (L- or D-alanine) allows for the synthesis of specific enantiomers (S or R) of the final product. []

Molecular Structure Analysis

The molecular structure of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid consists of a 5-fluorouracil ring linked to a propanoic acid moiety via a methylene bridge at the N1 position. [, , ]

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can undergo esterification reactions with various alcohols to form esters. [, , , , ] These reactions typically employ coupling reagents like EDCI or DCC with HOBt.
  • Hydrolysis: The esters of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can be hydrolyzed to yield the free acid. []
  • N-Alkylation: The N3 position of the uracil ring can undergo alkylation reactions with suitable alkyl halides. [] This reaction allows for the introduction of diverse substituents, potentially modifying the compound's biological activity.
Mechanism of Action
  • Inhibition of thymidylate synthase: 5-FU inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. [] This inhibition disrupts DNA replication and ultimately leads to cell death.
  • Incorporation into RNA: 5-FU can be incorporated into RNA, interfering with RNA processing and function. [] This disruption can impact protein synthesis and cell viability.
Applications
  • Development of novel antitumor agents: Researchers are investigating 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid and its derivatives for their potential to inhibit the growth of cancer cells. [, ] The goal is to identify compounds with improved pharmacological profiles compared to existing chemotherapeutic agents like 5-FU.
  • Structure-activity relationship studies: By synthesizing and testing different derivatives of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, researchers aim to understand the relationship between the chemical structure of these compounds and their antitumor activity. [] This knowledge is crucial for designing more potent and selective anticancer drugs.

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

  • Compound Description: This compound is a synthetic derivative containing both a 5-fluorouracil moiety and a tyrosine residue. It has shown selective anti-tumor activity in vitro. []
  • Compound Description: This compound is an enantiomer of the previous compound and similarly incorporates a 5-fluorouracil moiety and a tyrosine residue. It also exhibits selective anti-tumor activity in vitro, with the R-configuration potentially contributing to its activity. []
  • Relevance: This compound shares the core structure of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid and features an extended side chain similar to the previous compound but with an ethyl ester instead of a methyl ester in the tyrosine moiety. Additionally, this compound is an enantiomer, meaning it has the same connectivity but differs in its three-dimensional arrangement compared to the previous compound. []
  • Compound Description: This compound is another synthetic derivative incorporating the 5-fluorouracil moiety, this time linked to an alanine methyl ester via an acetamido bridge. []
  • Relevance: Similar to the first two compounds, this structure is related to 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid through the shared core structure of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin. It differs in the side chain, which in this case features an alanine methyl ester connected by an acetamido linker. []
  • Compound Description: This compound is the enantiomer of the previous compound and shares the same structural features, with the difference being its three-dimensional arrangement. []
  • Compound Description: This compound is a novel derivative synthesized from 5-fluorouracil-1-yl acetic acid and L-valine acid. []
  • Relevance: This compound and 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid both contain the 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin core structure. They differ in the side chain, which in this case, is a 2-methyl butyric acid linked through an acetamido group. The research indicates this compound is a "5-Fluorouracil short peptide," highlighting the connection to 5-fluorouracil-containing structures. []

α-{[(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-2H-yl)acetyl]amino}benzylpropanoic acid

  • Compound Description: This compound is a novel derivative synthesized from 5-fluorouracil-1-yl acetic acid and L-phenylalanine. []
  • Compound Description: This novel compound was synthesized from 5-fluorouracil-1-yl acetic acid and L-glutamic acid. []
  • Relevance: Like the target compound, this structure features the 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin core but incorporates a pentanedioic acid side chain connected through an acetamido linker. It is referred to as a "5-fluorouracil short peptide" due to its structural features. []
  • Compound Description: This compound was synthesized using 5-fluorouracil-1-yl acetic acid and L-leucine as starting materials. []
  • Relevance: This compound also shares the 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin core with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, while incorporating a 2-methyl pentanoic acid side chain through an acetamido linkage. The research identifies it as a "5-fluorouracil short peptide" based on its structure. []
  • Compound Description: This compound is a 5-fluorouracil derivative with a furan-2-carboxylate group attached via a methylene bridge. []
  • Relevance: This compound shares the core 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin structure with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, but with a furan-2-carboxylate group linked through a methylene bridge instead of the propanoic acid side chain. []
  • Compound Description: This compound is another 5-fluorouracil derivative, this time with a thiophene-2-carboxylate group attached via a methylene bridge. []
  • Relevance: This compound is structurally similar to 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, sharing the core 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin structure. The key difference lies in the substitution of the propanoic acid side chain with a thiophene-2-carboxylate group attached through a methylene linker. []

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)yl) propionic acid methyl ester

  • Compound Description: This compound is a close analog of the target compound, with a bromine atom replacing the fluorine at the 5-position of the pyrimidine ring and a methyl esterification of the propionic acid side chain. []
  • Relevance: This compound shows a high degree of structural similarity to 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The primary differences are the presence of a bromine atom instead of fluorine at the 5-position of the pyrimidine ring and the esterification of the propionic acid side chain to a methyl ester. []

(S)-2-amino-3-(6-[3H]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)propanoic acid ([3H]-NF608)

  • Compound Description: This compound is a selective radioligand for the GluK1 kainate receptor. []
  • Relevance: While sharing the propanoic acid side chain with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, this compound incorporates a thieno[3,2-d]pyrimidine ring system instead of the fluoropyrimidine found in the target compound. Despite this difference, the presence of the 2,4-dioxo-3,4-dihydropyrimidine moiety suggests potential similarities in binding interactions and pharmacological profiles. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

  • Compound Description: This compound is a novel derivative incorporating uracil and phenoxycarboxylic acid moieties and has shown herbicidal activity. []
  • Relevance: While structurally distinct from 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, this compound shares the presence of a dihydropyrimidine-dione ring system, although with different substituents and a distinct core structure. This highlights the importance of the dihydropyrimidine-dione moiety in potentially diverse biological activities. []
  • Compound Description: This compound is a degradation product of Sofosbuvir, an antiviral drug. It was isolated after subjecting Sofosbuvir to acidic degradation conditions. []
  • Relevance: This compound shares the core 2,4-dioxo-3,4-dihydropyrimidin structure with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. It differs significantly in the rest of the structure, indicating a potential degradation pathway of Sofosbuvir involving the cleavage of its complex side chain to yield a simpler structure containing the core 2,4-dioxo-3,4-dihydropyrimidin moiety. []
  • Compound Description: This compound, named base degradation impurity-A, is a degradation product of Sofosbuvir. It was isolated after subjecting Sofosbuvir to basic degradation conditions. []

(S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid

  • Compound Description: This compound, designated as base degradation impurity-B, is another degradation product of Sofosbuvir that was isolated after exposure to basic conditions. []
  • Relevance: This compound shares the 2,4-dioxo-3,4-dihydropyrimidin core with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid. The remaining structure differs considerably as it is a degradation product of Sofosbuvir. This highlights the stability of the 2,4-dioxo-3,4-dihydropyrimidin moiety and its persistence even after significant structural modifications to the parent compound. []
  • Compound Description: This compound is a degradation product of Sofosbuvir identified after oxidative degradation. []
  • Relevance: This compound shares the 2,4-dioxo-3,4-dihydropyrimidin core with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, but with a significantly different overall structure due to its origin as a Sofosbuvir degradation product. This finding further underscores the prevalence of the 2,4-dioxo-3,4-dihydropyrimidin motif in various chemical environments and its stability under diverse reaction conditions. []
  • Compound Description: This compound, referred to as Compound I, is an anti-HCV compound that has been studied for its crystalline solid forms. [, ]
  • Compound Description: This compound is a dipeptidyl peptidase inhibitor synthesized from (R)-3-Boc-aminopiperidine and 6-chloro-3-methyl uracil. []
  • Relevance: While not directly containing the 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin core of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, Trelagliptin is synthesized using a uracil derivative. This connection highlights the relevance of pyrimidine-based heterocycles in medicinal chemistry and drug development. []

N-(6-(3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl)naphthalen-2-yl)methanesulfonamide (Dasabuvir)

  • Compound Description: Dasabuvir, also known as ABT-333, is a potent non-nucleoside NS protein 5B polymerase inhibitor used in the treatment of Hepatitis C virus (HCV). []
  • Compound Description: This compound serves as a reference standard in imaging studies utilizing [18F]FLT. []
  • Relevance: While structurally distinct from 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide highlights the significance of fluorinated pyrimidine derivatives in medicinal chemistry and diagnostics. []

2-(3-CHLOROPHENOXY)-3-FLUORO-4-{(1R)-3-METHYL-1-[(3S)-3-(5-METHYL-2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PIPERIDIN-1-YL]BUTYL}BENZOIC ACID (Compound 46)

  • Compound Description: This compound acts as a potent inhibitor of TMK, a bacterial enzyme. []
  • Relevance: This compound shares the 2,4-dioxo-3,4-dihydropyrimidin core with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, although the rest of the structure differs substantially due to its role as a TMK inhibitor. []

Methyl 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

  • Compound Description: This uracil derivative is closely related to 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, differing only in the esterification of the propanoic acid side chain to form a methyl ester. []
  • Relevance: This compound represents the methyl ester of 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, highlighting the common structural motif and potential for similar chemical reactivity. []

2-(3-CHLOROPHENOXY)-3-METHOXY-4-{(1R)-1-[(3S)-3-(5-METHYL-2,4-DIOXO-3,4-DIHYDROPYRIMIDIN-1(2H)-YL)PIPERIDIN-1-YL]PROPYL}BENZOIC ACID (Compound 38)

  • Compound Description: Compound 38 is a potent inhibitor of S. aureus TMK, a bacterial enzyme. []
  • Relevance: Like compound 22, Compound 38 also shares the 2,4-dioxo-3,4-dihydropyrimidin core with 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, but with a significantly different overall structure, reflecting its distinct function as a S. aureus TMK inhibitor. []

Properties

CAS Number

6214-60-4

Product Name

3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

IUPAC Name

3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid

Molecular Formula

C7H7FN2O4

Molecular Weight

202.14 g/mol

InChI

InChI=1S/C7H7FN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)

InChI Key

KYSXOUNBTJWDIW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)F

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.